(1Z)-2-[2-(2-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]-N'-hydroxyethanimidamide
Overview
Description
(1Z)-2-[2-(2-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]-N'-hydroxyethanimidamide is a useful research compound. Its molecular formula is C14H17N3O3 and its molecular weight is 275.30 g/mol. The purity is usually 95%.
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Scientific Research Applications
Positron Emission Tomography (PET) Probes for Alzheimer's Disease
A study by Cui et al. (2012) discusses the development of radiofluoro-pegylated phenylbenzoxazole derivatives as potential PET probes for imaging cerebral β-amyloid plaques in Alzheimer's disease. These compounds showed high affinity for Aβ(1-42) aggregates and demonstrated significant potential in detecting Aβ plaques in the living human brain, highlighting their application in diagnosing and monitoring Alzheimer's disease progression (Cui et al., 2012).
Antimicrobial Activities
Research by Bektaş et al. (2010) on the synthesis and antimicrobial activities of new 1,2,4-triazole derivatives revealed compounds with good or moderate activities against test microorganisms. This study underscores the potential of chemical derivatives in developing new antimicrobial agents to combat resistant strains of bacteria and fungi (Bektaş et al., 2010).
Herbicidal Activities
A study on the syntheses and herbicidal activities of novel triazolinone derivatives by Luo et al. (2008) highlights the application of chemical derivatives in agriculture. The study identifies compounds with promising herbicidal activity, useful for the development of new agrochemicals aimed at improving crop protection (Luo et al., 2008).
Fluorescence Bioimaging
Chang et al. (2019) investigated the electronic properties of squaraine derivatives for fluorescence bioimaging applications. Their research provides insights into the use of chemical derivatives in bioimaging, highlighting the potential of these compounds in medical diagnostics and research (Chang et al., 2019).
Properties
IUPAC Name |
2-[2-(2-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]-N'-hydroxyethanimidamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O3/c1-3-19-12-7-5-4-6-10(12)14-16-11(9(2)20-14)8-13(15)17-18/h4-7,18H,3,8H2,1-2H3,(H2,15,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCMPYJPLICEKMC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C2=NC(=C(O2)C)CC(=NO)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1638617-32-9 | |
Record name | 4-Oxazoleethanimidamide, 2-(2-ethoxyphenyl)-N-hydroxy-5-methyl- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1638617-32-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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